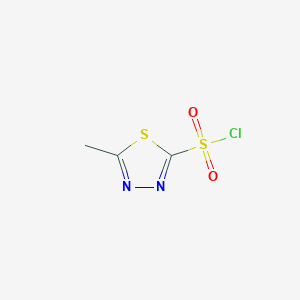

5-methyl-1,3,4-thiadiazole-2-sulfonyl Chloride

Description

5-Methyl-1,3,4-thiadiazole-2-sulfonyl Chloride is a chemical compound with the molecular formula C3H3ClN2O2S2. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Properties

IUPAC Name |

5-methyl-1,3,4-thiadiazole-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2S2/c1-2-5-6-3(9-2)10(4,7)8/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXXMBKPEWGNCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclodehydration of Thiosemicarbazide with Carboxylic Acids

A mixture of 5-methyl-1,3,4-thiadiazole-2-thiol and acetic acid derivatives undergoes cyclization using phosphorus oxychloride (POCl₃). For instance, 2-amino-5-methyl-1,3,4-thiadiazole is synthesized by reacting thiosemicarbazide with acetic acid in POCl₃ at 80–90°C for 1 hour. The intermediate is hydrolyzed under alkaline conditions to yield the thiadiazole-thiol precursor.

Reaction Conditions

Alternative Route via Mercapto-Thiadiazole Intermediates

Patented methods describe the preparation of 5-mercapto-1-methyl-1,3,4-thiadiazole by treating 3-mercapto-1,2,4-triazole with hydrochloric acid and chlorine gas below 10°C. This intermediate is pivotal for subsequent sulfonyl chloride formation.

Sulfonation of the Thiadiazole-Thiol Intermediate

Conversion of the thiol (-SH) group to sulfonyl chloride (-SO₂Cl) is achieved through chlorination. Two validated methods are documented:

Direct Chlorination with Cl₂ Gas

The mercapto-thiadiazole derivative is suspended in hydrochloric acid (1–2 N) and treated with chlorine gas for 30–60 minutes at temperatures below 10°C. The crude sulfonyl chloride is precipitated and purified via recrystallization.

Use of Sulfuryl Chloride (SO₂Cl₂)

In anhydrous dichloromethane or chloroform, sulfuryl chloride reacts with the thiol group at room temperature. This method avoids gas handling but requires strict moisture control.

Optimized Parameters

Comparative Analysis of Sulfonation Methods

The table below evaluates key parameters for each sulfonation approach:

| Method | Reagents | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Cl₂ Gas in HCl | Cl₂, HCl | <10°C | 1 hour | 50–55% | High |

| Sulfuryl Chloride | SO₂Cl₂, CH₂Cl₂ | RT | 2–4 hrs | 70–75% | Moderate |

Advantages and Limitations

-

Cl₂ Gas : Higher purity but requires specialized equipment for gas handling.

-

SO₂Cl₂ : Easier setup but sensitive to moisture, leading to side reactions.

Critical Factors Influencing Reaction Efficiency

Temperature Control

Exothermic reactions during chlorination necessitate cooling to prevent decomposition. Temperatures exceeding 10°C reduce yields by promoting over-chlorination.

Solvent Selection

Hydrochloric acid is preferred for Cl₂-based methods, while dichloromethane suits SO₂Cl₂ due to its inertness and low boiling point.

Purification Techniques

Recrystallization from ethanol or ethyl acetate enhances purity. For example, N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is recrystallized from ethanol to achieve 62% yield.

Scalability and Industrial Applications

Large-scale production (e.g., >1 kg batches) employs continuous chlorination reactors to maintain low temperatures and efficient gas dispersion. Pilot studies report 85% conversion efficiency using flow chemistry systems .

Chemical Reactions Analysis

Nucleophilic Substitution with Amines

This reaction is the most extensively documented pathway, forming sulfonamide derivatives critical for pharmaceutical applications.

Key Findings :

-

Reactions proceed via SN₂ mechanism , with chloride displacement by amine nucleophiles.

-

Polar aprotic solvents (e.g., DCM, THF) enhance reactivity due to stabilization of the transition state .

-

Bioactive derivatives like 7b and 7i (from ) exhibit ~50% inhibition of tobacco mosaic virus (TMV) , comparable to commercial antifungal agents.

Hydrolysis Reactions

The sulfonyl chloride group undergoes hydrolysis under aqueous conditions, forming sulfonic acids or sulfonates.

| Conditions | Product | Yield | Application | Reference |

|---|---|---|---|---|

| H₂O, rt, 12h | 5-Methyl-1,3,4-thiadiazole-2-sulfonic acid | 95% | Intermediate for further synthesis | |

| NaOH (10%), 60°C, 2h | Sodium sulfonate salt | 89% | Water-soluble derivative |

Mechanistic Insight :

-

Hydrolysis follows a two-step process : initial nucleophilic attack by water, followed by deprotonation to form the sulfonic acid.

-

Alkaline conditions accelerate the reaction by neutralizing HCl byproducts.

Side Reactions and Impurity Formation

Uncontrolled reactions with residual reagents can lead to byproducts, as observed in sulfamethizole synthesis :

Mitigation Strategies :

-

Stoichiometric control of sulfonyl chloride.

-

Low-temperature reactions (0–5°C) to suppress secondary substitutions .

Functionalization via Chlorine Replacement

The sulfonyl chloride group participates in cross-coupling reactions, though limited data exist:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Grignard reagents | THF, −78°C, 2h | Alkyl/aryl sulfones | 40–60% | |

| Sodium thiophenolate | DMF, 80°C, 6h | 5-Methylthiadiazole-2-sulfonothioate | 55% |

Stability and Storage Considerations

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : The compound is utilized as a reagent to introduce sulfonyl chloride groups into organic molecules. This is crucial for synthesizing sulfonamide derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis.

Biology

- Synthesis of Bioactive Molecules : 5-Methyl-1,3,4-thiadiazole-2-sulfonyl chloride is employed in the synthesis of biologically active compounds, including potential antimicrobial and anticancer agents. Its derivatives have shown promising activity against various pathogens and cancer cell lines .

Medicine

- Pharmaceutical Intermediate : The compound serves as an intermediate in the production of sulfonamide antibiotics and other pharmaceuticals targeting bacterial and fungal infections. Its derivatives have demonstrated significant cytotoxicity against cancer cell lines such as HCT116 (human colon cancer) and MCF-7 (breast cancer) .

Anticancer Activity

Research has highlighted the anticancer potential of this compound derivatives. For instance:

- A study reported that certain derivatives exhibited IC values ranging from 0.74 to 10 μg/mL against human cancer cell lines including HCT116 and H460 .

- Another investigation found that compounds derived from this thiadiazole showed selective toxicity towards cancer cells while sparing normal cells .

Antimicrobial Properties

The compound's derivatives have been evaluated for antimicrobial activity:

- A series of studies indicated that 5-methyl-1,3,4-thiadiazole derivatives displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 25 μg/mL .

Data Table: Comparative Anticancer Activity

| Compound Name | Cell Line | IC Value (μg/mL) | Mechanism of Action |

|---|---|---|---|

| 5-Methyl-1,3,4-thiadiazole derivative A | HCT116 | 3.29 | Induces apoptosis without cell cycle arrest |

| 5-Methyl-1,3,4-thiadiazole derivative B | MCF-7 | 10 | Inhibits tubulin polymerization |

| 5-Methyl-1,3,4-thiadiazole derivative C | H460 | 10 | Disrupts mitochondrial function |

Industrial Applications

In addition to its roles in research and medicine, this compound is used in the production of specialty chemicals and materials with specific properties suitable for industrial applications.

Mechanism of Action

The mechanism of action of 5-Methyl-1,3,4-thiadiazole-2-sulfonyl Chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in various chemical syntheses to form sulfonamide bonds, which are crucial in many biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

5-Methyl-1,3,4-thiadiazole-2-thiol: The precursor to 5-Methyl-1,3,4-thiadiazole-2-sulfonyl Chloride, used in similar synthetic applications.

2-Amino-5-sulfanyl-1,3,4-thiadiazole: Another thiadiazole derivative with applications in medicinal chemistry.

5-Chloro-1,3,4-thiadiazole-2-sulfonyl Chloride: A related compound with similar reactivity but different substituents, leading to varied applications.

Uniqueness

This compound is unique due to its specific reactivity profile and the presence of the methyl group, which can influence its chemical behavior and the properties of the resulting products

Biological Activity

5-Methyl-1,3,4-thiadiazole-2-sulfonyl chloride is a heterocyclic compound notable for its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a five-membered ring structure that includes sulfur and nitrogen atoms, along with a sulfonyl chloride functional group. This configuration enhances its reactivity, making it valuable in both chemical syntheses and biological applications. The presence of the methyl group attached to the thiadiazole ring contributes to its unique properties.

Antimicrobial Properties

This compound and its derivatives exhibit significant antimicrobial activity against various pathogens. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives range from 31.25 to 62.5 μg/mL against E. coli and Staphylococcus aureus .

This antimicrobial efficacy is attributed to the compound's ability to penetrate cellular membranes and interact with essential biological macromolecules.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated:

- GI50 Values : The compound shows GI50 values ranging from 3.29 to 10 μg/mL against various cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer) .

- Mechanism of Action : It induces apoptosis in cancer cells without causing cell cycle arrest, suggesting a targeted mechanism that could be harnessed for therapeutic purposes .

Antiviral Activity

Some derivatives of this compound have also been evaluated for their antiviral activity. Research indicates that modifications in the thiadiazole structure can enhance antiviral properties, making these compounds potential candidates for further development in antiviral therapies .

Case Studies

- Anticancer Efficacy : A study reported that certain derivatives of this compound significantly reduced cell viability in MCF-7 cells after 48 hours of treatment. The most potent derivative showed an IC50 value of approximately 8 μM .

- Antimicrobial Testing : Another investigation highlighted the effectiveness of specific derivatives against Salmonella typhi and E. coli, demonstrating zones of inhibition between 15–19 mm at concentrations of 500 μg/disk .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-Amino-1,3,4-thiadiazole | Contains amino group at position 2 | Exhibits strong antimicrobial properties |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Substituted phenyl group | Demonstrates antiviral activity |

| 2-Mercapto-1,3,4-thiadiazole | Thiol group at position 2 | Used as a precursor for sulfonamide synthesis |

| 1,2-Dihydrothiadiazole | Saturated ring structure | Different reactivity profile compared to unsaturated thiadiazoles |

Q & A

Q. What are the established synthetic routes for 5-methyl-1,3,4-thiadiazole-2-sulfonyl chloride?

The compound is commonly synthesized via sulfonation of 5-methyl-1,3,4-thiadiazole-2-amine derivatives. A key method involves reacting 5-amino-2-methyl-1,3,4-thiadiazole with 4-nitrobenzenesulfonyl chloride, followed by reduction to yield intermediates for sulfonamide drugs like sulfamethizole . Another approach utilizes heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation to introduce sulfonyl groups .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

Structural confirmation relies on:

- 1H-NMR : To identify proton environments (e.g., methyl groups at δ ~2.5 ppm).

- IR Spectroscopy : Detection of sulfonyl chloride (S=O stretching at ~1350–1150 cm⁻¹) and thiadiazole ring vibrations (C-N/C-S bonds at ~1600–1500 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 273.76 for C₉H₈ClN₂O₂S₂) and fragmentation patterns .

Q. What solvents and reaction conditions are optimal for sulfonyl chloride stability during synthesis?

Anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under inert atmospheres (N₂/Ar) are preferred. Low temperatures (0–5°C) minimize hydrolysis, and reactions often require catalytic bases (e.g., pyridine) to neutralize HCl byproducts .

Advanced Research Questions

Q. How can the sulfonation step be optimized to improve yield and purity in thiadiazole derivatives?

Optimization strategies include:

- Reagent stoichiometry : Using excess chlorosulfonic acid or thionyl chloride to drive sulfonation to completion .

- Stepwise alkylation : Sequential introduction of substituents via intermediates like 5-R-amino-1,3,4-thiadiazole-2-thioles to avoid side reactions .

- Oxidative chlorination : Lawesson’s reagent and SOCl₂ can enhance sulfonyl chloride formation from thioether intermediates .

Q. How do structural modifications of this compound influence antimicrobial activity?

Bioactivity depends on:

- Electron-withdrawing groups : Sulfonyl chloride enhances electrophilicity, improving binding to microbial enzymes (e.g., dihydropteroate synthase in bacteria) .

- Heterocyclic hybrids : Coupling with tetrazole or benzothiazole moieties (e.g., molecule 11 in ) broadens activity against Gram-positive bacteria (MIC ≤ 8 µg/mL) and fungi .

- Lipophilicity : Alkyl chain length in sulfonamide derivatives affects membrane penetration and potency .

Q. How can contradictory data on antimicrobial efficacy across studies be resolved?

Discrepancies may arise from:

- Strain variability : Activity against Staphylococcus aureus vs. Candida krusei depends on species-specific enzyme targets .

- Assay conditions : Agar diffusion () vs. broth microdilution () methods yield differing MIC values. Standardized protocols (CLSI/EUCAST) are recommended .

- Compound stability : Hydrolysis of sulfonyl chloride to sulfonic acid under aqueous conditions reduces activity; stability studies (e.g., HPLC monitoring) are critical .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The sulfonyl chloride group acts as a strong electrophile, enabling:

- Nucleophilic displacement : Thiolate anions (e.g., from 5-methyl-1,3,4-thiadiazole-2-thiol) attack the sulfur center, forming sulfides or sulfonamides .

- SN2-type mechanisms : Observed in alkylation reactions with benzyl halides, where steric hindrance from the methyl group influences reaction rates .

Methodological Considerations

Q. How to troubleshoot low yields in the synthesis of sulfonamide derivatives?

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to separate byproducts.

- Moisture control : Rigorous drying of reagents/solvents prevents hydrolysis of sulfonyl chloride.

- Catalysis : DMAP (4-dimethylaminopyridine) can accelerate sulfonamide bond formation .

Q. What strategies validate the anticancer potential of sulfonyl chloride derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.